1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
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Overview
Description
1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant inhibitory activity against CDK2 and EGFR-TK . The inhibition of these enzymes leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 and EGFR-TK affects several biochemical pathways. The most notable is the disruption of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. It has been shown to significantly inhibit the growth of various cell lines . In addition, it induces apoptosis within cells , leading to cell death. This makes it a potential candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable furan derivative with a pyrimidine precursor in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrimido[4,5-d]pyrimidine:
Uniqueness
1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione is unique due to its specific substitution pattern and the presence of the furan ring fused to the pyrimidine ring.
Properties
IUPAC Name |
1,3-dimethyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-5-4(3-14-7(5)12)6(11)10(2)8(9)13/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIQSCIRXXCLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC2=O)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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